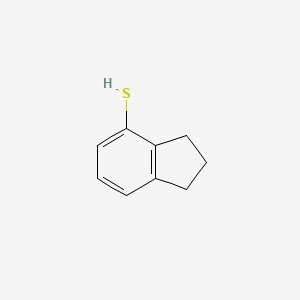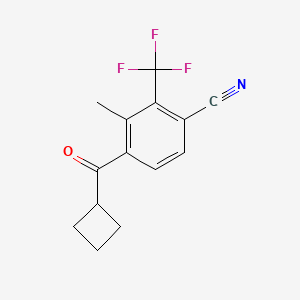![molecular formula C9H6ClNO2S B13033578 5-Chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13033578.png)
5-Chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reagents: Methyl iodide and a base such as sodium hydride.
Step 3: Carboxylation
Reagents: Carbon dioxide and a suitable catalyst.
Conditions: High-pressure conditions to facilitate the carboxylation reaction.
Industrial Production Methods
Industrial production of 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions
-
Step 1: Formation of Thieno Ring
Reagents: 2-chloronicotinic acid, sulfur, and a base such as potassium carbonate.
Conditions: Heating the mixture under reflux conditions to promote cyclization.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
-
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out under acidic or basic conditions.
-
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions to prevent unwanted side reactions.
-
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Reagents: Nucleophiles such as amines or thiols.
Conditions: Carried out under mild to moderate conditions to ensure selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or thiols.
Aplicaciones Científicas De Investigación
5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid has several scientific research applications, including:
-
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its unique structure allows for the exploration of various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
-
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties. It can be used in the synthesis of organic semiconductors or as a precursor for the fabrication of thin films.
-
Chemical Biology: The compound can be employed in chemical biology studies to investigate its interactions with biological macromolecules such as proteins and nucleic acids. This can provide insights into its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes such as cyclooxygenase or lipoxygenase, which are involved in the production of inflammatory mediators.
Receptors: It may also interact with receptors such as G-protein-coupled receptors or nuclear receptors, modulating their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
- 2-(methylthio)pyridine-3-carboxylic acid
Uniqueness
5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid is unique due to its specific thieno[2,3-c]pyridine core structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H6ClNO2S |
|---|---|
Peso molecular |
227.67 g/mol |
Nombre IUPAC |
5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO2S/c1-4-5-2-7(10)11-3-6(5)14-8(4)9(12)13/h2-3H,1H3,(H,12,13) |
Clave InChI |
PMNVLIXDOLXRNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=CN=C(C=C12)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


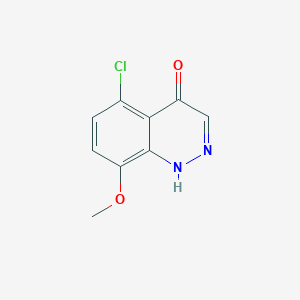

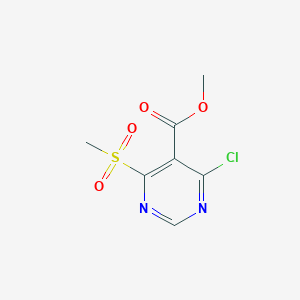
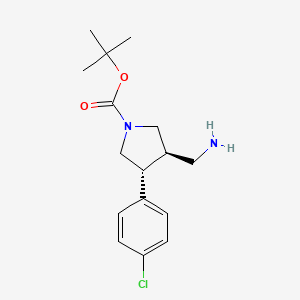

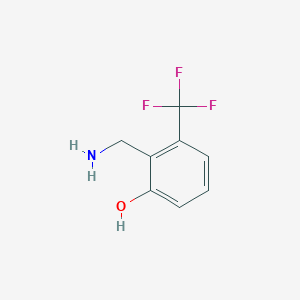
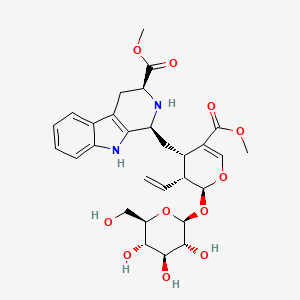
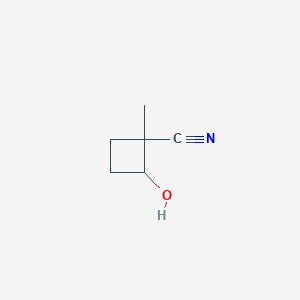

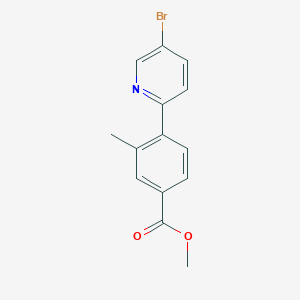
![(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13033551.png)
![3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033557.png)
